N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0942621
InChI:
InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28)
SMILES:
CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C
Molecular Formula:
C24H34N4
Molecular Weight:
378.6 g/mol
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
CAS No.:
Cat. No.: VC0942621
Molecular Formula: C24H34N4
Molecular Weight: 378.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H34N4 |
|---|---|
| Molecular Weight | 378.6 g/mol |
| IUPAC Name | 1-N//',2-N//'-di(butan-2-yl)-1-N,2-N-bis(4-methylphenyl)ethanediimidamide |
| Standard InChI | InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28) |
| Standard InChI Key | FMGGNWIDZMOMJX-UHFFFAOYSA-N |
| SMILES | CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
| Canonical SMILES | CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator